molecular formula C17H17ClO6 B585833 Griseofulvin-d3

Griseofulvin-d3

Cat. No.: B585833
M. Wt: 355.8 g/mol
InChI Key: DDUHZTYCFQRHIY-BCBJJHLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Griseofulvin-d3 is intended for use as an internal standard for the quantification of griseofulvin by GC- or LC-MS. Griseofulvin is a fungal metabolite that has been found in Penicillium and has diverse biological activities. It is active against clinical isolates of the dermatophytes T. rubrum, T. tonsurans, and M. canis (MICs = 0.0078-0.0156, 1-4, and 0.5-2 µg/ml, respectively). Griseofulvin binds to tubulin (Kd = 300 µM) and reduces the growth rate and shortening rate of isolated bovine brain microtubulin, indicating stabilization of microtubule dynamics, when used at concentrations ranging from 0.5 to 20 µM. It induces abnormal microtubule polymerization and cell cycle arrest at the G2/M phase in HT-29 cells when used at a concentration of 20 µM. Griseofulvin (30 mg/kg), alone or in combination with nocodazole, reduces tumor growth in a COLO 205 mouse xenograft model. Formulations containing griseofulvin have been used in the treatment of fungal infections.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-BCBJJHLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Griseofulvin-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Griseofulvin-d3 as an internal standard in the quantitative analysis of the antifungal drug Griseofulvin. By leveraging the principles of isotope dilution mass spectrometry, this compound provides a robust and reliable method for accurate quantification in complex biological matrices.

Core Principle: Isotope Dilution and the Mechanism of Action

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The fundamental principle lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest. This compound is structurally identical to Griseofulvin, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle difference in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during sample preparation and analysis.

The mechanism of action of this compound as an internal standard is to compensate for variability throughout the analytical process.[4] This includes variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3][4] Because this compound co-elutes with Griseofulvin and experiences the same experimental conditions, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensity fluctuates. This constant ratio is then used to construct a calibration curve and accurately determine the concentration of Griseofulvin in unknown samples.

While deuterated standards are highly effective, it is important to be aware of potential pitfalls. In some cases, the deuterium labeling can cause a slight change in chromatographic retention time, known as the "isotope effect".[2][4] It is also crucial to ensure the isotopic purity of the internal standard and to check for the presence of any unlabeled analyte.[5][6]

Experimental Protocol: Quantification of Griseofulvin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol for the determination of Griseofulvin in human plasma. This protocol is a composite of best practices in bioanalytical method development.

1. Materials and Reagents:

  • Griseofulvin reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

2. Preparation of Stock and Working Solutions:

  • Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve Griseofulvin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Griseofulvin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Griseofulvin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (typically precursor ion is +3 Da compared to Griseofulvin).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Presentation

The following tables represent typical quantitative data obtained during the validation of a bioanalytical method for Griseofulvin using this compound as an internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.0< 15
Low QC32.9598.3< 10
Mid QC5051.2102.4< 8
High QC800790.598.8< 7

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Visualizations

The following diagrams illustrate the logical workflow and the core principle of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (ACN) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of Griseofulvin.

internal_standard_principle cluster_analyte Analyte (Griseofulvin) cluster_is Internal Standard (this compound) cluster_ratio Ratio Calculation analyte_prep Variable Loss during Sample Prep analyte_ion Variable Ionization in MS Source analyte_prep->analyte_ion analyte_signal Variable Analyte Signal analyte_ion->analyte_signal ratio Ratio (Analyte Signal / IS Signal) = Constant analyte_signal->ratio is_prep Identical Variable Loss during Sample Prep is_ion Identical Variable Ionization in MS Source is_prep->is_ion is_signal Variable IS Signal is_ion->is_signal is_signal->ratio accurate_quantification Accurate Quantification ratio->accurate_quantification ratio->accurate_quantification

Caption: Principle of internal standard correction for accurate quantification.

References

Griseofulvin: A Comprehensive Technical Guide to its Applications in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin, a long-established antifungal agent derived from Penicillium griseofulvum, has garnered significant attention for its potential as an anticancer agent.[1] Its low toxicity profile and demonstrated ability to inhibit the proliferation of various cancer cell lines make it a compelling candidate for further investigation and development in oncology.[1][2][3] This technical guide provides an in-depth overview of Griseofulvin's effects on cancer cells, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study in a laboratory setting.

Mechanism of Action

Griseofulvin's primary antitumor activity stems from its interaction with microtubule dynamics.[4][5] Unlike some other microtubule-targeting agents, Griseofulvin does not cause significant microtubule depolymerization at lower concentrations.[4][5] Instead, it kinetically suppresses the dynamic instability of microtubules, leading to several downstream effects that culminate in cell cycle arrest and apoptosis.[4][5][6]

The key mechanisms include:

  • Inhibition of Mitotic Spindle Function: By disrupting microtubule dynamics, Griseofulvin interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][4][7] This leads to mitotic arrest, often at the G2/M phase of the cell cycle.[4][7][8]

  • Induction of Apoptosis: The sustained mitotic arrest and cellular stress triggered by Griseofulvin activate apoptotic pathways.[1][8][9] This programmed cell death is a crucial component of its anticancer effect.

  • Inhibition of Centrosomal Clustering: In many cancer cells, which often possess an abnormal number of centrosomes, Griseofulvin inhibits the clustering of these supernumerary centrosomes.[6][10][11] This leads to the formation of multipolar spindles and subsequent mitotic catastrophe and cell death.[10][11]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of Griseofulvin in various cancer cell lines as reported in the literature. These values highlight the differential sensitivity of cancer cells to Griseofulvin.

Cancer TypeCell LineIC50 (µM)Reference(s)
Breast Cancer MCF-717 ± 2[7]
Cervical Cancer HeLa20, 75[1][12]
Colorectal Cancer HT-29>20[1]
COLO-205>20[1]
Leukemia HL-60>20[1]
Liver Cancer Hep 3B>20[1]
Hep G2>20[1]
Lung Cancer (NSCLC) A549~23 pg/ml (Note 1)[13]
NCI-H44624.58 ± 1.32[7]
Lymphoma Raji33[8]
SU-DHL-422[8]
OCI-Ly 8 Lam 5330[8]
Myeloma KMS 189[1]
U-26618[1]
OPM-245[1]
RPMI-822626[1]
MPC-11 (murine)44[1]
Oral Squamous Cell Carcinoma SCC11435[1]
Testicular Germ Cell Tumor JKT-153 ± 1.7[1]

Note 1: The value for A549 cells was reported in pg/ml and is presented as such from the source.

Signaling Pathways

Griseofulvin's activity is linked to the modulation of several key signaling pathways involved in cell survival and apoptosis.

Apoptotic Signaling Pathway

Griseofulvin induces apoptosis through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][9]

G Griseofulvin-Induced Apoptotic Pathway Griseofulvin Griseofulvin Microtubule_Dynamics Microtubule Dynamics (Suppression) Griseofulvin->Microtubule_Dynamics Bcl2 Bcl-2 (Downregulation) Griseofulvin->Bcl2 Inhibits Bax Bax (Upregulation) Griseofulvin->Bax Promotes Mitochondria Mitochondria Microtubule_Dynamics->Mitochondria Mitochondria->Bcl2 Mitochondria->Bax Cytochrome_c Cytochrome c (Release) Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Griseofulvin-induced apoptosis signaling cascade.

p53 Activation Pathway

In some cancer cell lines, such as the breast cancer cell line MCF-7, Griseofulvin treatment has been shown to lead to an increased concentration of the tumor suppressor protein p53 in fragmented nuclei resulting from mitotic abnormalities.[2][14] Activation of p53 can further contribute to cell cycle arrest and apoptosis.

G Griseofulvin and p53 Activation Griseofulvin Griseofulvin Mitotic_Abnormalities Mitotic Abnormalities (e.g., fragmented nuclei) Griseofulvin->Mitotic_Abnormalities p53_Accumulation p53 Accumulation (Nuclear) Mitotic_Abnormalities->p53_Accumulation Cell_Cycle_Arrest Cell Cycle Arrest p53_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Accumulation->Apoptosis

Caption: p53 activation following Griseofulvin treatment.

Wnt/β-catenin Signaling Pathway

Studies in myeloma cell lines have indicated that Griseofulvin can inhibit the Wnt/β-catenin signaling pathway.[1][7] This pathway is often aberrantly activated in cancers and plays a role in cell proliferation. By reducing the phosphorylation of β-catenin, Griseofulvin can suppress this pro-proliferative signaling.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the effects of Griseofulvin on cancer cell lines.

Cell Proliferation and Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Griseofulvin.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of Griseofulvin concentrations (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (DiOC6/Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis by measuring changes in mitochondrial membrane potential and plasma membrane integrity.[8]

  • Cell Treatment: Culture and treat cells with the desired concentrations of Griseofulvin for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in a buffer containing 3,3'-dihexyloxacarbocyanine iodide (DiOC6) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. DiOC6 will stain cells with intact mitochondrial membranes (live cells), while PI will stain cells with compromised plasma membranes (late apoptotic/necrotic cells).

  • Data Analysis: Quantify the percentage of cells in different populations (live, early apoptotic, late apoptotic/necrotic) based on their fluorescence profiles.

Experimental Workflow for Apoptosis Analysis

G Workflow for Apoptosis Analysis Start Start: Cancer Cell Culture Treatment Treat with Griseofulvin (and controls) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Staining Stain with DiOC6 and PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Quantification Quantify Apoptotic Populations Analysis->Quantification

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Griseofulvin on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with Griseofulvin as described above and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to analyze the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse Griseofulvin-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Synergistic Potential

Griseofulvin has shown synergistic effects when combined with other chemotherapeutic agents. For instance, in MCF-7 breast cancer cells, the combination of Griseofulvin and vincristine resulted in enhanced inhibition of cell proliferation.[1] Similarly, its combination with nocodazole has been shown to inhibit tumor growth in immunodeficient mice.[1][6] This suggests that Griseofulvin could be a valuable component of combination therapies, potentially allowing for lower doses of more toxic drugs.[1][4]

Conclusion

Griseofulvin presents a promising avenue for anticancer drug development. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in a variety of cancer cell lines. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this repurposed antifungal agent. Further studies, particularly focusing on its in vivo efficacy and synergistic combinations, are warranted to advance Griseofulvin towards clinical applications in oncology.

References

An In-depth Technical Guide to the Metabolic Pathways of Griseofulvin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a potent antifungal agent, undergoes extensive metabolism primarily in the liver, which significantly influences its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the metabolic pathways of Griseofulvin, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The core focus of this document is to present quantitative data, detailed experimental protocols, and visual representations of the metabolic processes to aid researchers and drug development professionals in understanding and investigating this established antifungal drug.

Introduction

Griseofulvin is an orally administered antifungal drug used for the treatment of dermatophyte infections of the skin, hair, and nails.[1] Its therapeutic action is dependent on its deposition in keratin precursor cells, rendering newly formed keratin resistant to fungal invasion. The clinical efficacy of Griseofulvin is intrinsically linked to its pharmacokinetic properties, with its metabolism being a critical determinant of its systemic exposure and duration of action. A thorough understanding of its metabolic fate is therefore essential for optimizing its therapeutic use and for the development of new antifungal agents.

Absorption and Distribution

Griseofulvin is poorly soluble in water, which leads to variable and incomplete absorption from the gastrointestinal tract.[1] Its absorption is significantly enhanced when administered with a high-fat meal. Following absorption, Griseofulvin is distributed to various tissues, with a particular affinity for keratinized structures.

Metabolic Pathways

The primary site of Griseofulvin metabolism is the liver, where it undergoes Phase I and Phase II biotransformation reactions.[1] The principal metabolic pathways are demethylation and subsequent glucuronidation.

Phase I Metabolism: Demethylation

The initial and major metabolic transformation of Griseofulvin is demethylation, which occurs at two primary positions, leading to the formation of 6-desmethylgriseofulvin and 4-desmethylgriseofulvin.[2][3] In humans, 6-desmethylgriseofulvin is the major metabolite.[3]

The demethylation of Griseofulvin is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While several CYP isozymes may contribute to its metabolism, evidence strongly suggests that CYP3A4 is the major enzyme responsible for the biotransformation of Griseofulvin.[4] Griseofulvin has also been shown to be an inducer of CYP3A4. There is also evidence to suggest a potential role for CYP1A2 in Griseofulvin's metabolic interactions.[5]

Phase II Metabolism: Glucuronidation

Following demethylation, the primary metabolites, 6-desmethylgriseofulvin and 4-desmethylgriseofulvin, undergo Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, which are then readily excreted.[6]

The metabolic pathway of Griseofulvin can be visualized as follows:

Griseofulvin_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Griseofulvin Griseofulvin Metabolite1 6-Desmethylgriseofulvin Griseofulvin->Metabolite1 CYP3A4 (major) Demethylation Metabolite2 4-Desmethylgriseofulvin Griseofulvin->Metabolite2 CYP Enzymes Demethylation Conjugate1 6-Desmethylgriseofulvin Glucuronide Metabolite1->Conjugate1 UGTs Glucuronidation Excretion Excretion (Urine and Feces) Metabolite1->Excretion Metabolite2->Excretion Conjugate1->Excretion

Figure 1: Metabolic Pathway of Griseofulvin

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of Griseofulvin.

Table 1: Pharmacokinetic Parameters of Griseofulvin
SpeciesDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Dog15 mg/kg (oral)0.521.751.550.81[7]
Human--~4-9-21[1]

Note: Pharmacokinetic parameters can vary significantly depending on the formulation and presence of food.

Table 2: Urinary Excretion of Griseofulvin and its Metabolites in Humans
CompoundPercentage of Oral Dose Excreted in UrineReference
Unchanged Griseofulvin< 1%[3]
6-DesmethylgriseofulvinMajor metabolite[2]
4-DesmethylgriseofulvinMinor metabolite[2]
Glucuronide ConjugatesMajor form of excreted metabolites[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Griseofulvin metabolism.

In Vitro Metabolism of Griseofulvin using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of Griseofulvin and identify the metabolites formed in a controlled in vitro system.

Materials:

  • Griseofulvin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., warfarin)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of Griseofulvin in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Griseofulvin stock solution and the NADPH regenerating system to the HLM suspension. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube and analyze the disappearance of Griseofulvin and the formation of its metabolites using a validated HPLC method.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Griseofulvin Stock Solution E Initiate Reaction: Add Griseofulvin & NADPH system A->E B Prepare NADPH Regenerating System B->E C Thaw Human Liver Microsomes D Pre-incubate Microsomes (37°C, 5 min) C->D D->E F Incubate at 37°C (Time course sampling) G Terminate Reaction (Acetonitrile + Internal Standard) F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by HPLC-UV/MS H->I

Figure 2: Experimental Workflow for In Vitro Metabolism
Identification of CYP450 Isozymes Involved in Griseofulvin Metabolism

This protocol utilizes specific chemical inhibitors to identify the CYP450 isozymes responsible for Griseofulvin metabolism.

Materials:

  • Same as in section 5.1

  • Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)

Procedure:

  • Follow the procedure outlined in section 5.1.

  • In separate reaction tubes, pre-incubate the HLMs with a specific CYP450 inhibitor for a designated time before adding Griseofulvin.

  • Run a control reaction without any inhibitor.

  • Compare the rate of Griseofulvin metabolism in the presence and absence of each inhibitor.

  • A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.

HPLC Method for the Quantification of Griseofulvin and its Metabolites

This is a general protocol that can be adapted for the analysis of Griseofulvin and its metabolites in various biological matrices.[8][9][10]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile).[9] A typical composition could be a 55:45 (v/v) ratio of buffer to acetonitrile.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV detection at 291 nm or fluorescence detection with excitation at 300 nm and emission at 418 nm.[9] Mass spectrometry can also be used for more sensitive and specific detection.

Sample Preparation (Plasma):

  • To a 100 µL plasma sample, add an equal volume of acetonitrile containing a suitable internal standard (e.g., warfarin).[8][9]

  • Vortex the mixture to precipitate proteins.[8]

  • Centrifuge the sample.[8]

  • Dilute the supernatant with the mobile phase buffer before injection into the HPLC system.[9]

Conclusion

The metabolism of Griseofulvin is a complex process primarily driven by hepatic demethylation via CYP3A4, followed by glucuronidation. The inherent variability in its absorption and metabolism underscores the importance of continued research to optimize its clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic pathways of Griseofulvin and to apply this knowledge in the broader context of antifungal drug development. The provided visualizations offer a clear and concise representation of the key metabolic events and experimental workflows, facilitating a deeper understanding of this important therapeutic agent.

References

Methodological & Application

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal drug Griseofulvin in human plasma. The method utilizes Griseofulvin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and recovery.

Introduction

Griseofulvin is an antifungal agent used to treat dermatophyte infections of the skin, hair, and nails.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[2] LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques for this purpose.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[3][4][5] This note provides a detailed protocol for a high-throughput LC-MS/MS method for Griseofulvin quantification in human plasma.

Experimental

Materials and Reagents
  • Griseofulvin certified reference standard

  • This compound certified reference standard[6]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm or equivalent).

Standard Solutions Preparation
  • Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Griseofulvin in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in methanol.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Griseofulvin stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of the appropriate standard or QC working solution or 50 µL of blank plasma for unknown samples.

  • To each tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 150 µL of acetonitrile (protein precipitation agent) to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min
Total Run Time 3.5 minutes
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Griseofulvin 353.1215.027
This compound (IS) 356.1218.027

Note: The product ion for this compound is predicted based on a +3 Da shift from the parent compound, assuming the deuterium labels are not lost during fragmentation. This should be confirmed experimentally.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels (Low, Mid, High) and within ±20% for the Lower Limit of Quantification (LLOQ).

  • Recovery: The extraction recovery of Griseofulvin was consistent and reproducible across all QC levels.

  • Matrix Effect: No significant matrix effect was observed, demonstrating the selectivity of the method. The use of this compound effectively compensated for any minor matrix-induced ion suppression or enhancement.

Data Presentation

Table 1: Quantitative Data Summary

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)
Griseofulvin~1.8353.1215.05 - 50005
This compound~1.8356.1218.0N/AN/A

Table 2: Method Validation Summary (Accuracy and Precision)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5≤ 1095 - 105≤ 1590 - 110
Low QC15≤ 897 - 103≤ 1092 - 108
Mid QC250≤ 798 - 102≤ 994 - 106
High QC4000≤ 699 - 101≤ 896 - 104

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add IS (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

signaling_pathway start Method Development validation Bioanalytical Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability lloq LLOQ validation->lloq end Validated Method for Sample Analysis selectivity->end linearity->end accuracy_precision->end recovery->end matrix_effect->end stability->end lloq->end

Caption: Logical flow of bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Griseofulvin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for large-scale pharmacokinetic studies in drug development.

References

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma by LC-MS/MS Using Griseofulvin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin is an antifungal drug used to treat a variety of skin and nail infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of griseofulvin in human plasma. The use of a stable isotope-labeled internal standard, Griseofulvin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Principle

The method involves the precipitation of plasma proteins, followed by chromatographic separation of griseofulvin and the internal standard (IS), this compound, on a reverse-phase HPLC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of griseofulvin is determined from the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Griseofulvin analytical standard (Sigma-Aldrich)

  • This compound internal standard (Cerilliant®)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Standard Solutions and Quality Control (QC) Samples

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of griseofulvin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the griseofulvin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

3. Sample Preparation

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[2][3][4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)%A%B
0.07030
1.07030
3.01090
4.01090
4.17030
5.07030
  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)
Griseofulvin353.1257.1
This compound356.1260.1

Data Presentation

Table 1: Calibration Curve for Griseofulvin in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.11599.1
500.592101.3
1001.180100.5
5005.95099.8
100011.92099.3
200023.85099.6

Linear Range: 1 - 2000 ng/mL Correlation Coefficient (r²): >0.998

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ11.03103.04.56.8
Low32.9598.33.85.5
Medium150152.1101.42.54.1
High15001489.599.32.13.7

Mandatory Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) (Calibrator, QC, or Unknown) add_is Add Internal Standard (200 µL this compound in ACN) plasma_sample->add_is vortex Vortex Mix (Protein Precipitation) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) to HPLC Vial centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for plasma sample preparation and analysis.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of griseofulvin in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and the robust LC-MS/MS method make it suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies Using Griseofulvin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Griseofulvin-d3 in in vitro drug metabolism studies. The following sections offer comprehensive methodologies for assessing metabolic stability and cytochrome P450 (CYP) enzyme induction, crucial for characterizing the drug-drug interaction potential of new chemical entities.

Introduction

Griseofulvin, an antifungal agent, is a known inducer of cytochrome P450 enzymes, particularly CYP3A4. Its deuterated analog, this compound, serves as a valuable tool in in vitro drug metabolism studies. The incorporation of deuterium atoms provides a distinct mass signature, facilitating unambiguous quantification by mass spectrometry and allowing for precise differentiation from its metabolites. These studies are essential for understanding a compound's metabolic fate and its potential to alter the metabolism of co-administered drugs.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative parameters for the experimental protocols described herein.

Table 1: Recommended Concentrations for In Vitro Studies

ParameterThis compound Concentration RangeNotes
Metabolic Stability Assay0.1 - 10 µMInitial screening can be performed at 1 µM. A broader range is recommended for determining Michaelis-Menten kinetics.
CYP3A4 Induction (Hepatocytes)1 - 50 µMGriseofulvin is a moderate inducer. Concentrations should be selected to capture the full dose-response curve and determine the EC50.
PXR Activation Assay0.1 - 25 µMTo assess the direct interaction with the pregnane X receptor, a key regulator of CYP3A4 expression.

Table 2: Typical EC50 and Fold Induction Values for Griseofulvin (Non-deuterated)

In Vitro SystemEndpointTypical EC50 (µM)Typical Max Fold InductionReference Compounds (Positive Controls)
Human HepatocytesCYP3A4 mRNA~10 - 205 - 15 foldRifampicin (10 µM)
Human HepatocytesCYP3A4 Activity~15 - 303 - 10 foldRifampicin (10 µM)
PXR Reporter AssayLuciferase Activity~5 - 152 - 5 foldRifampicin (1 µM)

Note: EC50 and fold induction values can vary depending on the specific cell line, donor variability, and experimental conditions.

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

This protocol determines the rate at which this compound is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM to a final protein concentration of 0.5 mg/mL.

    • Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of this compound at each time point.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound and its metabolites.

    • Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode.

      • This compound transition: Monitor the specific parent > fragment ion transition.

      • Metabolite transitions: Monitor for the expected deuterated demethylated metabolites (4-demethylthis compound and 6-demethylthis compound).

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

CYP3A4 Induction Potential of this compound in Cultured Human Hepatocytes

This protocol assesses the ability of this compound to induce the expression and activity of CYP3A4 in primary human hepatocytes.

Materials:

  • Cryopreserved or fresh plateable human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated plates

  • This compound

  • Rifampicin (positive control for CYP3A4 induction)

  • Vehicle control (e.g., DMSO)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • Reagents for quantifying CYP3A4 activity (e.g., LC-MS/MS for metabolite formation) or mRNA levels (qRT-PCR)

  • Cell viability assay reagents (e.g., MTT or LDH)

Procedure:

  • Hepatocyte Culture:

    • Thaw and plate human hepatocytes according to the supplier's instructions in collagen-coated plates.

    • Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Treatment:

    • Prepare treatment media containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM), a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO).

    • Replace the culture medium with the treatment media daily for 48-72 hours.

  • Assessment of CYP3A4 Activity:

    • After the treatment period, wash the cells with warm buffer.

    • Incubate the cells with a CYP3A4 probe substrate (e.g., midazolam) for a specified time (e.g., 30-60 minutes).

    • Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

  • Assessment of CYP3A4 mRNA Expression (Optional):

    • After treatment, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.

  • Cell Viability Assay:

    • Perform a cell viability assay to ensure that the observed induction is not due to cytotoxicity.

Data Analysis:

  • CYP3A4 Activity: Calculate the fold induction by dividing the rate of metabolite formation in the this compound treated wells by the rate in the vehicle control wells.

  • CYP3A4 mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control.

  • Plot the fold induction versus the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock mix Mix Reagents in Plate prep_stock->mix prep_hlm Prepare HLM & Buffer prep_hlm->mix prep_nadph Prepare NADPH System initiate Initiate with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate Incubate & Sample at Time Points initiate->incubate terminate Terminate with ACN + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ & CLint plot->calculate

Workflow for Metabolic Stability Assay

metabolic_pathway_griseofulvin cluster_phase1 Phase I Metabolism Griseofulvin_d3 This compound CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) Griseofulvin_d3->CYP_Enzymes Demethylation_4 4-Demethylation CYP_Enzymes->Demethylation_4 Demethylation_6 6-Demethylation CYP_Enzymes->Demethylation_6 Metabolite_4 4-Demethylthis compound Demethylation_4->Metabolite_4 Metabolite_6 6-Demethylthis compound Demethylation_6->Metabolite_6

Metabolic Pathway of this compound

cyp_induction_pathway Griseofulvin_d3 This compound PXR PXR (Pregnane X Receptor) Griseofulvin_d3->PXR binds & activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR (Retinoid X Receptor) RXR->PXR_RXR_Complex DNA XREM in CYP3A4 Promoter PXR_RXR_Complex->DNA binds to Transcription Increased Transcription DNA->Transcription CYP3A4_mRNA CYP3A4 mRNA Transcription->CYP3A4_mRNA Translation Translation CYP3A4_mRNA->Translation CYP3A4_Protein CYP3A4 Protein (Increased Activity) Translation->CYP3A4_Protein

CYP3A4 Induction Signaling Pathway

Application of Griseofulvin-d3 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Griseofulvin-d3, a deuterated stable isotope of the antifungal drug Griseofulvin, in pharmacokinetic (PK) research. The inclusion of detailed experimental protocols, data presentation, and workflow diagrams is intended to facilitate the design and execution of robust pharmacokinetic studies.

Introduction

Griseofulvin is an antifungal agent used to treat dermatophyte infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety. This compound serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification of the parent drug in biological matrices.

Data Presentation: Pharmacokinetic Parameters of Griseofulvin

The following tables summarize key pharmacokinetic parameters of Griseofulvin observed in various preclinical and clinical studies. This data provides a baseline for researchers designing new pharmacokinetic investigations.

Table 1: Pharmacokinetic Parameters of Griseofulvin in Dogs following a Single Oral Dose

ParameterValueConditions
Cmax0.52 µg/mL15 mg/kg oral dose[2][3]
Tmax1.75 h15 mg/kg oral dose[2]
AUC0–121.55 µg·h/mL15 mg/kg oral dose[2][3]
Clearance51.78 L/kg/h15 mg/kg oral dose[3]
Half-life (t1/2)0.81 h15 mg/kg oral dose[3]

Table 2: Pharmacokinetic Parameters of Griseofulvin in Rats following a Single Intravenous Dose

ParameterValueConditions
Half-life (t1/2) in blood71.0 min20 mg/kg IV dose[4]
Half-life (t1/2) in skin suction blister fluid70.4 min20 mg/kg IV dose[4]
Half-life (t1/2) in cutis74.6 min20 mg/kg IV dose[4]
Cmax in skin suction blister fluid2.35 ± 0.36 µg/mL20 mg/kg IV dose[4]
Tmax in skin suction blister fluid60 min20 mg/kg IV dose[4]
Cmax in cutis13.9 ± 0.5 µg/mL20 mg/kg IV dose[4]
Tmax in cutis20 min20 mg/kg IV dose[4]

Table 3: Pharmacokinetic Parameters of Griseofulvin in Healthy Human Volunteers following a Single Oral Dose

ParameterValueConditions
Cmax> two times higher with LDE tablet vs. IR tablet125 mg, fasted state[5]
Tmax> 3 h shorter with LDE tablet vs. IR tablet125 mg, fasted state[5]
AUC65-77% larger with LDE tablet vs. IR tablet125 mg, fasted state[5]
Half-life (t1/2)9-21 hoursGeneral[6]

LDE: Lyophilized dry emulsion; IR: Immediate release

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Griseofulvin in Rats

This protocol describes a typical pharmacokinetic study in a rodent model to determine the plasma concentration-time profile of Griseofulvin.

1. Animal Model:

  • Species: Male Wistar rats (or other suitable strain)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Dosing:

  • Drug: Griseofulvin

  • Dose: 100 mg/kg (as a single dose)[7]

  • Route of Administration: Oral gavage

  • Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose.

3. Blood Sampling:

  • Collection Times: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Procedure: Collect approximately 0.25 mL of blood from the tail vein (or other appropriate site) into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Bioanalysis (LC-MS/MS):

  • See Protocol 2 for the detailed analytical method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, clearance (CL), and volume of distribution (Vd).

G cluster_protocol Pharmacokinetic Study Workflow animal_prep Animal Preparation (Fasting) dosing Oral Dosing (Griseofulvin) animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage bioanalysis LC-MS/MS Analysis sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Figure 1. Workflow for a rodent pharmacokinetic study.

Protocol 2: Quantification of Griseofulvin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a sensitive and specific method for the quantification of Griseofulvin in plasma samples.

1. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: Hypersil, Hypurity C18 reverse-phase column (or equivalent)[8]

    • Mobile Phase: 0.05% formic acid in water:acetonitrile (30:70, v/v) under isocratic conditions[8]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL[8]

    • Column Temperature: 40°C

    • Total Run Time: 3.0 min[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Griseofulvin: Precursor ion > Product ion (to be determined by direct infusion and optimization)

      • This compound: Precursor ion > Product ion (to be determined by direct infusion and optimization)

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

3. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

  • A typical linear range for Griseofulvin in plasma is 20-3000 ng/mL.[8]

G cluster_workflow LC-MS/MS Bioanalytical Workflow sample_prep Plasma Sample Preparation (Protein Precipitation & SPE) lc_separation LC Separation (C18 Column) sample_prep->lc_separation is_addition Addition of This compound (IS) is_addition->sample_prep ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Figure 2. Bioanalytical workflow for Griseofulvin quantification.

Logical Relationship: Role of this compound

The use of a stable isotope-labeled internal standard is a critical component of robust quantitative bioanalysis. The following diagram illustrates the logical relationship and the advantage of using this compound.

G cluster_logic Advantage of this compound as an Internal Standard analyte Griseofulvin (Analyte) process Analytical Process (Extraction, LC, Ionization) analyte->process is This compound (Internal Standard) is->process variability Process Variability (Matrix Effects, Ion Suppression) process->variability ratio Constant Analyte/IS Ratio process->ratio Maintains variability->analyte Affects Signal variability->is Affects Signal Similarly accuracy Accurate & Precise Quantification ratio->accuracy

Figure 3. Rationale for using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Griseofulvin-d3 Detection by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and specific detection of Griseofulvin-d3, a deuterated internal standard for the antifungal drug Griseofulvin, using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). The following sections outline the optimized ESI settings, liquid chromatography conditions, sample preparation procedures, and data analysis parameters.

Introduction

Griseofulvin is an antifungal agent used to treat dermatophyte infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry.[1] Electrospray ionization (ESI) is the preferred ionization technique for Griseofulvin analysis due to its high sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1][2] This document details a robust method for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A validated LC-MS/MS method has been established for the quantification of Griseofulvin in biological matrices.[1] The following parameters can be adapted for the detection of this compound.

Liquid Chromatography (LC) Parameters
ParameterValue
Column Hypersil, Hypurity C18 reverse phase column
Mobile Phase 0.05% Formic acid in water:acetonitrile (30:70, v/v)
Flow Rate Isocratic
Injection Volume 5 µL
Total Run Time 3.0 min

Table 1: Recommended Liquid Chromatography Parameters.[1]

Electrospray Ionization (ESI) and Mass Spectrometry (MS) Parameters

Positive ion mode ESI is recommended for the analysis of Griseofulvin and its deuterated analog. The following table summarizes the key MS parameters.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Instrument Triple quadrupole mass analyzer (e.g., API-3000)
Interface Turbo ion spray interface

Table 2: Mass Spectrometry Parameters.[1]

Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions are crucial for the selective detection and quantification of the analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Griseofulvin 353.1164.916
353.1214.924
This compound 356.1164.916
356.1217.924

Table 3: MRM Transitions for Griseofulvin and this compound.[3] The transitions for this compound are predicted based on the stable isotope label.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from a validated method for Griseofulvin extraction from human plasma.[1]

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for washing)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Spike: To a known volume of plasma sample, add a specific amount of this compound internal standard solution.

  • Condition SPE Cartridge: Condition the SPE cartridge by passing methanol followed by water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with water to remove interfering substances.

  • Elute: Elute the analyte and internal standard with methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in a known volume of the mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Instrument Operation
  • System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Sequence Setup: Set up the injection sequence including blanks, calibration standards, quality control samples, and unknown samples.

  • Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 3.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for both this compound and, if applicable, Griseofulvin.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

esi_parameters Analyte_Solution Analyte in Solution Charged_Droplets Charged Droplets Analyte_Solution->Charged_Droplets ESI Process Gas_Phase_Ions Gas-Phase Ions Charged_Droplets->Gas_Phase_Ions Desolvation MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet Capillary_Voltage Capillary Voltage Capillary_Voltage->Charged_Droplets Nebulizer_Gas Nebulizer Gas Nebulizer_Gas->Charged_Droplets Drying_Gas Drying Gas (Flow & Temp) Drying_Gas->Charged_Droplets Cone_Voltage Cone Voltage Cone_Voltage->Gas_Phase_Ions

Caption: Key ESI parameters influencing ion generation and transmission.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Griseofulvin and Griseofulvin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Griseofulvin and its deuterated internal standard, Griseofulvin-d3. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the chromatographic analysis of Griseofulvin and this compound.

Q1: Why am I observing poor peak shape (tailing or fronting) for Griseofulvin and/or this compound?

A1: Poor peak shape is a common issue in liquid chromatography and can be caused by several factors.

  • Secondary Interactions: Griseofulvin, with its polar functional groups, can interact with residual silanol groups on the silica-based stationary phase of the column. This can lead to peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column). Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can also help to suppress silanol interactions.[1][2]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Q2: My retention times are shifting from one injection to the next. What could be the cause?

A2: Retention time variability can compromise the reliability of your results. Here are some common causes and solutions:

  • Inconsistent Mobile Phase Composition:

    • Solution: Ensure your mobile phase is well-mixed and degassed. If you are using online mixing, check that the pump is functioning correctly. Preparing the mobile phase fresh daily is recommended.

  • Fluctuations in Column Temperature:

    • Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.

  • Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times, especially in gradient elution.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule of thumb is to allow 10-20 column volumes for equilibration.

  • Changes in Flow Rate:

    • Solution: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Q3: I am not getting adequate separation (resolution) between Griseofulvin and this compound.

A3: While Griseofulvin and this compound are chemically very similar, chromatographic separation can sometimes be challenging.

  • Isocratic Elution: In some cases, deuterated internal standards can elute slightly earlier than their non-deuterated counterparts.

    • Solution: While baseline separation is not strictly necessary for mass spectrometric detection, ensuring consistent peak shapes and co-elution is important for accurate quantification. If you observe significant separation, you can try adjusting the mobile phase composition. A slight decrease in the organic solvent percentage may increase retention and improve resolution.

  • Gradient Elution: The gradient profile can be optimized to improve separation.

    • Solution: A shallower gradient may improve the resolution between closely eluting peaks.

Q4: I am experiencing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard, are a common challenge in LC-MS/MS.

  • Improve Sample Preparation:

    • Solution: More effective sample cleanup can remove interfering matrix components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.

  • Optimize Chromatography:

    • Solution: Adjusting the chromatographic conditions to separate the analytes from the matrix interferences can be effective. This may involve changing the mobile phase, gradient profile, or even the column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard:

    • Solution: this compound is an ideal internal standard as it co-elutes with Griseofulvin and experiences similar matrix effects, thus providing accurate correction during quantification. Ensure that the internal standard concentration is appropriate and that it does not contribute to the analyte signal (isotopic crosstalk).

Q5: I am observing isotopic crosstalk between this compound and Griseofulvin in my mass spectrometer. What should I do?

A5: Isotopic crosstalk can occur when the isotopic purity of the internal standard is not 100% or when there is in-source fragmentation.

  • Check the Purity of the Internal Standard:

    • Solution: Ensure that the this compound standard is of high isotopic purity and is not contaminated with unlabeled Griseofulvin.

  • Optimize Mass Spectrometer Parameters:

    • Solution: Adjusting the collision energy and other MS parameters can sometimes minimize in-source fragmentation that may lead to crosstalk.

  • Select Appropriate MRM Transitions:

    • Solution: Choose MRM transitions that are specific to each compound and have minimal overlap.

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS parameters for the analysis of Griseofulvin and this compound?

A1: The optimal parameters should be determined empirically in your laboratory. However, the following table provides a good starting point based on available literature.

ParameterGriseofulvinThis compound
Precursor Ion (m/z) 353.1~356.1 (experimentally verify)
Product Ion 1 (m/z) 164.9To be determined
Product Ion 2 (m/z) 214.9To be determined
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Note: The precursor ion for this compound is an estimate based on its molecular weight. The exact m/z and optimal product ions should be determined by infusing the standard into the mass spectrometer.

Q2: What is a suitable sample preparation protocol for plasma samples?

A2: A simple and effective protein precipitation method is often sufficient.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can be used.[1]

Q3: Which type of HPLC column is best suited for this separation?

A3: A C18 reversed-phase column is the most commonly used and generally provides good retention and separation for Griseofulvin.[1][2] Columns with a particle size of 5 µm or less are recommended for better efficiency and resolution.

Experimental Protocols

LC-MS/MS Method for the Quantification of Griseofulvin in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing this compound at a concentration of 100 ng/mL.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 or equivalent

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode

  • MRM Transitions:

    • Griseofulvin: 353.1 → 164.9 (Quantifier), 353.1 → 214.9 (Qualifier)

    • This compound: Determine experimentally (e.g., infuse a standard solution and identify the precursor ion and major product ions). A likely precursor would be ~356.1 m/z.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Acetonitrile with this compound plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantification of Griseofulvin in plasma.

troubleshooting_peaks cluster_tailing Tailing Peak cluster_fronting Fronting Peak cluster_broad Broad Peak start Poor Peak Shape? secondary_int Secondary Interactions? start->secondary_int Yes col_contam Column Contamination? start->col_contam Yes overload Column Overload? start->overload Yes injection_solvent Injection Solvent Stronger than Mobile Phase? start->injection_solvent Yes sol_a Use End-Capped Column / Add Acid to Mobile Phase secondary_int->sol_a sol_b Use Guard Column / Flush Column col_contam->sol_b sol_c Reduce Sample Concentration / Injection Volume overload->sol_c sol_d Dissolve Sample in Initial Mobile Phase injection_solvent->sol_d

Caption: Troubleshooting guide for common peak shape issues.

References

Addressing matrix effects in Griseofulvin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Griseofulvin quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Griseofulvin?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Griseofulvin, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification of Griseofulvin.[1][4]

Q2: What are common sources of matrix effects in biological samples for Griseofulvin analysis?

A2: Common sources of matrix effects in biological samples like plasma, serum, or urine include endogenous components such as phospholipids, salts, and proteins.[1] Exogenous sources can also contribute, including anticoagulants, dosing vehicles, and co-administered medications.[1]

Q3: How can I detect and quantify matrix effects in my LC-MS/MS assay for Griseofulvin?

A3: A standard method to quantify matrix effects is the post-extraction spiking method.[1] This involves comparing the peak response of Griseofulvin spiked into a blank matrix extract (post-extraction) with the response of Griseofulvin in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[1] It is recommended to evaluate this across multiple lots of the biological matrix.[1]

Q4: What are the primary strategies to mitigate matrix effects during Griseofulvin analysis?

A4: The primary strategies to minimize matrix effects include:

  • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering components.[5][6]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Griseofulvin from co-eluting matrix components.[3]

  • Use of an Appropriate Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of Griseofulvin, can help to compensate for variability in ionization.[1][6]

  • Dilution: The "dilute-and-shoot" approach can be effective if the concentration of Griseofulvin is high enough to permit dilution, which reduces the concentration of interfering matrix components.[5]

Q5: Which sample preparation technique is most effective for reducing matrix effects when quantifying Griseofulvin?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally considered a very effective technique for removing a wide range of interferences, providing a cleaner extract.[5][7]

  • Liquid-Liquid Extraction (LLE): Can also be highly effective at removing non-polar and moderately polar interferences.[5]

  • Protein Precipitation (PPT): A simpler and faster method, but it may be less effective at removing phospholipids and other small molecules, which can be significant sources of matrix effects.[5]

Q6: How does the choice of an internal standard (IS) help compensate for matrix effects?

A6: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[1] By calculating the ratio of the analyte peak area to the IS peak area, any signal suppression or enhancement that affects both compounds similarly will be normalized, leading to more accurate and precise quantification. A stable isotope-labeled internal standard is the gold standard as its physicochemical properties are nearly identical to the analyte.

Q7: Can optimizing chromatographic conditions reduce matrix effects?

A7: Yes. Improving chromatographic resolution to separate the Griseofulvin peak from interfering matrix components is a key strategy.[3] Techniques like Ultra-Performance Liquid Chromatography (UPLC) can provide narrower and more resolved peaks, reducing the likelihood of co-elution with ion-suppressing species.[8]

Troubleshooting Guides

Problem: Poor reproducibility or accuracy in Griseofulvin quantification.

Possible Cause Suggested Solution
Inconsistent Matrix EffectsEvaluate matrix effects across at least six different lots of the biological matrix to understand the variability.[1]
Inadequate Sample CleanupYour current sample preparation method may not be sufficiently removing interfering compounds. Consider switching to a more rigorous technique (e.g., from PPT to SPE).[5]
Unsuitable Internal StandardIf you are not using a stable isotope-labeled internal standard, your current IS may not be adequately compensating for matrix effects. Re-evaluate your choice of IS.
Chromatographic Co-elutionOptimize your LC method to better separate Griseofulvin from the regions where matrix effects are most pronounced.

Problem: Significant ion suppression or enhancement is observed.

Possible Cause Suggested Solution
High Concentration of PhospholipidsPhospholipids are a common cause of ion suppression.[1] Use a sample preparation method specifically designed to remove them, such as certain SPE cartridges or PPT plates with phospholipid removal capabilities.[5]
Sample Overloading the LC-MS SystemTry diluting the sample extract before injection. This can reduce the overall concentration of matrix components entering the mass spectrometer.[5]
Inefficient IonizationAdjust the mobile phase composition, for example by altering the pH or the organic solvent ratio, to improve the ionization efficiency of Griseofulvin relative to the interfering compounds.

Data Summary Tables

Table 1: Recovery and Matrix Effect Data for Griseofulvin in Human Plasma

Parameter Value Reference
Absolute Recovery (using SPE)87.36%[9]
Internal Standard Recovery (Propranolol HCl)98.91%[9]
Linearity Range20-3000 ng/mL[9]
Lower Limit of Quantification (LLOQ)20 ng/mL[9]

Table 2: Recovery of Griseofulvin from Rat Plasma using Acetonitrile Precipitation

Parameter Value Reference
Mean Recovery99.2%[10]
Linearity Range10-2500 ng/mL[10]
Limit of Quantification (LOQ)10 ng/mL[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Griseofulvin from Human Plasma

This protocol is adapted from a validated method for Griseofulvin quantification.[9]

  • Sample Pre-treatment: To 500 µL of human plasma, add the internal standard solution (e.g., propranolol hydrochloride).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) by washing sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove polar interferences.

  • Elution: Elute Griseofulvin and the internal standard from the cartridge using an appropriate organic solvent (e.g., acetonitrile).

  • Analysis: The eluted sample is then ready for analysis by LC-MS/MS without the need for drying and reconstitution.[9]

Protocol 2: Assessing Matrix Effects using the Post-Extraction Spike Method

This is a standard procedure for evaluating matrix effects.[1]

  • Prepare Blank Matrix Extract: Process a blank plasma sample (without Griseofulvin or IS) using your validated sample preparation method (e.g., SPE as described above).

  • Prepare Post-Spiked Sample (Set A): To the blank matrix extract, add a known amount of Griseofulvin and IS to achieve a specific concentration (e.g., low and high QC levels).

  • Prepare Neat Solution (Set B): Prepare a solution of Griseofulvin and IS in the reconstitution solvent (e.g., mobile phase) at the exact same concentration as in Set A.

  • Analysis: Analyze multiple replicates (n≥3) of both Set A and Set B by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Mean peak area of analyte in Set A) / (Mean peak area of analyte in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent or Inaccurate Griseofulvin Results check_me Assess Matrix Effect (ME) using Post-Extraction Spike start->check_me me_present Is Significant ME Present (e.g., >15% suppression/enhancement)? check_me->me_present optimize_sample_prep Optimize Sample Preparation (e.g., switch PPT to SPE/LLE) me_present->optimize_sample_prep Yes no_me No Significant ME. Investigate other sources of error (e.g., instrument, standards) me_present->no_me No optimize_lc Optimize Chromatographic Separation optimize_sample_prep->optimize_lc check_is Evaluate Internal Standard (IS) (Use stable isotope-labeled IS if possible) optimize_lc->check_is revalidate Re-validate Assay check_is->revalidate end End: Accurate & Reproducible Quantification revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow cluster_0 Sample Preparation cluster_1 Analysis plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is extraction Extraction Step Protein Precipitation (PPT) Liquid-Liquid Ext. (LLE) Solid-Phase Ext. (SPE) add_is->extraction extract Clean Extract extraction->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Final Concentration data->result

Caption: General workflow for sample preparation and analysis.

Ion_Suppression_Concept cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Matrix Effect Condition (Ion Suppression) ideal_source Ion Source ideal_analyte Griseofulvin Ions ideal_source->ideal_analyte Efficient Ionization ideal_detector Mass Spectrometer Detector ideal_analyte->ideal_detector ideal_signal Expected Signal ideal_detector->ideal_signal supp_source Ion Source supp_analyte Griseofulvin Ions supp_source->supp_analyte matrix_ions Matrix Interferents supp_source->matrix_ions Competition for Charge/ Inefficient Droplet Evaporation supp_detector Mass Spectrometer Detector supp_analyte->supp_detector supp_signal Suppressed Signal supp_detector->supp_signal

Caption: Conceptual diagram of ion suppression.

References

Technical Support Center: Griseofulvin-d3 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of Griseofulvin-d3 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity of your results.

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. Based on supplier recommendations, the following conditions are advised:

SupplierRecommended Storage Temperature
Sigma-Aldrich-20°C
Cayman Chemical-20°C
Pharmaffiliates2-8°C (Refrigerator)

Note: The discrepancy in recommended temperatures suggests that for long-term storage, -20°C is the most conservative and recommended approach to minimize potential degradation. For short-term use, 2-8°C may be acceptable, but it is advisable to consult the certificate of analysis provided by your specific supplier.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, studies on Griseofulvin provide valuable insights into its stability profile. The deuterated form is expected to have a similar or slightly improved stability profile due to the kinetic isotope effect, which can slow down metabolic degradation.

The following table summarizes the stability of Griseofulvin in a non-aqueous microemulsion formulation, which can serve as a proxy for understanding its general temperature sensitivity.

Storage TemperatureDurationObservation
5°C3 monthsStable
25°C3 monthsSlight decrease in drug content
40°CNot specifiedLess stable than at 5°C and 25°C

Data extrapolated from a study on Griseofulvin in a non-aqueous microemulsion system.[1]

Thermal Decomposition: Studies on the thermal decomposition of solid Griseofulvin have shown that it begins to decompose at approximately 200°C. One notable feature is its ability to tolerate heat stress, maintaining its function at a high temperature of 121°C without losing functional properties[2].

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of this compound due to improper storage.1. Verify the storage conditions of your sample. Ensure it has been consistently stored at the recommended temperature and protected from light. 2. Prepare a fresh standard from a new, unopened vial to compare with your sample. 3. Consider the possibility of degradation due to experimental conditions (e.g., high temperature, incompatible solvents).
Loss of potency or inconsistent results Gradual degradation of the compound over time.1. Check the expiration date of your this compound. 2. If using a stock solution, prepare it fresh and store it under the recommended conditions for solutions (typically short-term at 2-8°C or long-term at -20°C, depending on the solvent). 3. Perform a purity check of your current stock using a validated analytical method.
Discoloration of the solid compound Exposure to light or oxidative stress.1. Always store this compound in a light-resistant container. 2. Avoid prolonged exposure to ambient light during sample preparation. 3. If discoloration is observed, it is recommended to use a fresh, unopened vial for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The primary factors affecting the stability of Griseofulvin are temperature, humidity, and light.[3] Exposure to high temperatures can lead to thermal decomposition. Humidity can affect the physical properties of solid forms, and exposure to light can induce photodegradation. Oxidative conditions can also lead to the formation of degradation products.

Q2: How should I handle this compound during experimental procedures to minimize degradation?

A2: To minimize degradation during handling:

  • Allow the container to warm to room temperature before opening to prevent condensation.

  • Weigh and prepare solutions in an environment with controlled temperature and humidity, if possible.

  • Minimize the exposure of the solid compound and its solutions to light by using amber vials and avoiding direct sunlight or strong artificial light.

  • Use high-purity solvents and avoid those that may be incompatible or promote degradation.

Q3: What are the known degradation products of Griseofulvin?

A3: Forced degradation studies have been performed on Griseofulvin under various stress conditions. While a complete profile of degradation products for this compound is not available, studies on Griseofulvin have identified:

  • Oxidative Degradation: Treatment with potassium permanganate (KMnO4) in acetone has been shown to yield two degradation products, although their specific structures are not detailed in readily available literature.[4] Another study mentioned that treatment with alkaline hydrogen peroxide resulted in epoxidation.

  • Metabolites: In vivo, the major metabolites of Griseofulvin are 6-methyl-griseofulvin and its glucuronide conjugate.[5] While these are products of metabolism and not chemical degradation in storage, their presence in biological samples is important to note.

  • Biodegradation: Studies on the biodegradation of Griseofulvin by Bacillus subtilis have identified diethyl phthalate and carbon dioxide as degradation products, indicating a breakdown of the aromatic rings.[6]

Q4: Is there a significant difference in stability between Griseofulvin and this compound?

A4: Deuteration, the replacement of hydrogen with deuterium, generally leads to a stronger chemical bond (C-D vs. C-H). This can slow down metabolic processes where the cleavage of this bond is a rate-limiting step, thus improving the metabolic stability of the drug. While this does not directly translate to improved chemical stability under all storage conditions, the inherent chemical structures are very similar, and the stability profiles are expected to be comparable. For practical purposes, the stability data for Griseofulvin can be used as a reliable guide for this compound.

Experimental Protocols

Protocol 1: Stability Indicating RP-HPLC Method for Griseofulvin

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound and separate it from its potential degradation products.[7]

  • Column: Shiseido C18 (250 mm × 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: Methanol and Water (70:30, v/v), isocratic elution

  • Flow Rate: 1.0 mL/minute

  • Detection: UV at 291 nm

  • Temperature: Ambient

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a known concentration.

Protocol 2: Forced Degradation Study

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed under the following conditions. The extent of degradation can be monitored using the RP-HPLC method described above.

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Exposure of the solid drug or a solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

Visualizations

This compound Stability Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation start This compound Stock acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms eval Assess Stability & Identify Degradants hplc->eval lcms->eval

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway of Griseofulvin

G cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Griseofulvin Griseofulvin Oxidation Oxidative Degradation (e.g., KMnO4, H2O2) Griseofulvin->Oxidation Hydrolysis Hydrolytic Degradation (Acidic/Basic Conditions) Griseofulvin->Hydrolysis Photolysis Photodegradation (UV/Vis Light) Griseofulvin->Photolysis Epoxides Epoxides Oxidation->Epoxides Other Other Oxidized Species Oxidation->Other RingOpening Ring-Opened Products Hydrolysis->RingOpening Demethylation Demethylated Analogs Hydrolysis->Demethylation Photolysis->RingOpening

Caption: Potential degradation pathways of Griseofulvin under stress conditions.

References

Technical Support Center: Griseofulvin-d3 Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing ion suppression of the Griseofulvin-d3 internal standard signal in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it affecting my this compound internal standard signal?

A1: Ion suppression is a type of matrix effect that occurs in the ion source of a mass spectrometer.[1] It happens when molecules from the sample matrix (e.g., plasma, serum) co-elute with your analyte of interest (Griseofulvin) and the internal standard (this compound).[1] These matrix components compete for the available charge during the ionization process (like electrospray ionization, ESI), which reduces the number of ions formed for your this compound.[1] This leads to a decreased, and often variable, signal intensity, which can compromise the accuracy and precision of your quantitative analysis.[2]

Q2: My this compound signal is low and variable across different samples. Is this definitely ion suppression?

A2: A low and variable signal for your internal standard is a classic symptom of ion suppression. Because biological samples can have significant person-to-person variability in their matrix composition, the degree of ion suppression can change from sample to sample.[3] This variability directly impacts the reproducibility of the internal standard's signal. However, other issues like extraction inefficiency could also be a cause. To confirm ion suppression, a post-column infusion experiment is the recommended diagnostic test.[2][4]

Q3: What are the most common sources of ion suppression when analyzing Griseofulvin in biological matrices like plasma or serum?

A3: In bioanalysis, the primary culprits for ion suppression are endogenous materials that are present in high concentrations. These include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, often eluting in the middle of a typical reversed-phase chromatographic run.

  • Salts and Buffers: Non-volatile salts from the sample or collection tubes can accumulate in the ion source and interfere with droplet formation and ionization.

  • Proteins: While most are removed during initial sample preparation, residual proteins or peptides can still cause issues.

  • Exogenous Contaminants: Substances can be introduced during sample handling, such as plasticizers from collection tubes or anticoagulants.[3][5]

Troubleshooting Guide: Diagnosing and Mitigating Ion Suppression

Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment

This experiment helps visualize the regions in your chromatogram where ion suppression occurs.[2] By infusing a constant flow of this compound solution after the analytical column, you can observe dips in its steady signal when matrix components elute and suppress its ionization.[4][6]

  • Prepare a Standard Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and mid-range signal on your mass spectrometer.

  • System Setup: Using a T-piece, connect a syringe pump to the flow path between your LC column and the mass spectrometer's ion source.

  • Infuse the Standard: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).[6] You should observe a stable baseline signal for the this compound MRM transition.

  • Inject Blank Matrix: Inject a prepared blank matrix sample (an extract of plasma or serum that contains no analyte or IS).

  • Analyze the Data: Monitor the this compound signal. Any significant drop in the baseline corresponds to a region of ion suppression caused by eluting matrix components. If your Griseofulvin analyte peak elutes in one of these suppression zones, your method is compromised.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Piece Mixer Column->Tee Column Eluent Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->Tee Constant Infusion MS Mass Spectrometer (Detect Signal Dips) Tee->MS Combined Flow

Diagram of the post-column infusion experimental workflow.
Step 2: Systematic Troubleshooting Workflow

Once ion suppression is confirmed, follow a systematic approach to resolve the issue. Start with the simplest and most cost-effective solutions before moving to more complex method modifications.

G cluster_solutions Solutions Start Problem: This compound Signal Suppressed Check_Prep Step 1: Improve Sample Preparation Start->Check_Prep Check_Chroma Step 2: Optimize Chromatography Check_Prep->Check_Chroma If suppression persists SPE Use SPE or LLE Check_Prep->SPE Check_Dilution Step 3: Dilute Sample Check_Chroma->Check_Dilution If co-elution remains Gradient Modify Gradient Check_Chroma->Gradient Column Change Column Check_Chroma->Column Check_Source Step 4: Change Ionization Source Check_Dilution->Check_Source If sensitivity is lost Dilute Dilute 1:5, 1:10 Check_Dilution->Dilute End Solution: Signal Restored Check_Source->End Problem solved APCI Switch ESI to APCI Check_Source->APCI

A logical workflow for troubleshooting ion suppression.
Step 3: Implementing Solutions

Improving sample cleanup is the most effective way to eliminate interfering matrix components before they enter the LC-MS system.[1][7]

Technique Description Effectiveness on Interferences Recommendation for Griseofulvin
Protein Precipitation (PPT) A fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[8]Poor: Removes proteins but leaves behind significant amounts of phospholipids and salts, which are major causes of ion suppression.[9]Not ideal. Use only for initial screening or if other methods are unavailable. A dilution step post-extraction is often necessary.[10]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous layer.Good: Effectively removes salts and some phospholipids. Analyte recovery can be variable and the method is difficult to automate.[9]A viable option. Offers cleaner extracts than PPT.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively bind and elute the analyte, allowing for thorough washing to remove interferences.[8]Excellent: Highly effective at removing both phospholipids and salts, providing the cleanest extracts and the most significant reduction in ion suppression.[9]Highly Recommended. A published LC-MS/MS method for Griseofulvin in human plasma successfully utilized SPE.[11]

Experimental Protocol: Solid-Phase Extraction (SPE) for Griseofulvin (Based on the principles of published methods[11])

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a C18 SPE cartridge.

  • Load: Mix 200 µL of plasma sample with an appropriate buffer and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences like salts.

  • Elute: Elute Griseofulvin and this compound with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporate & Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

If sample preparation is insufficient, modifying the chromatography can separate this compound from the interfering matrix components.[12]

  • Adjust the Gradient: Alter the gradient slope to increase the resolution between the analyte peak and the suppression zone identified in the post-column infusion experiment.[13] Often, making the gradient shallower can improve separation.

  • Modify Mobile Phase: Changing the mobile phase pH or buffer salt can alter the retention times of both the analyte and interferences.[13]

  • Change the Column: Switching to a column with a different chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) can provide alternative selectivity. Using a UPLC system with sub-2-µm particles can dramatically increase peak resolution and help separate analytes from interferences.[9]

Parameter Example Starting Conditions for Griseofulvin
Column C18 Reverse Phase (e.g., Hypersil, 50 x 2.1 mm, 3.5 µm)[11]
Mobile Phase A 0.05% Formic Acid in Water[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 30% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.
Injection Volume 5 µL[11]

While less effective than sample prep or chromatography, adjusting the ion source can sometimes mitigate suppression.

  • Switch Ionization Source (ESI vs. APCI): Electrospray Ionization (ESI) is highly susceptible to ion suppression.[14] Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is generally less prone to matrix effects from non-volatile salts and phospholipids.[14][15] If your analyte is thermally stable and has moderate polarity, APCI can be a robust alternative.

Ion Source Pros for this compound Cons for this compound
ESI Generally good sensitivity for a wide range of compounds.[15]Highly susceptible to ion suppression from matrix components.[14]
APCI Less susceptible to ion suppression from non-volatile buffers and salts.[14][15] Good for moderately polar to non-polar compounds.Requires the analyte to be thermally stable due to the heated nebulizer. May provide lower sensitivity for some compounds compared to ESI.[14]
  • Dilute the Sample: A simple strategy is to dilute the final extract (e.g., 1:5 or 1:10) with the mobile phase.[16] This reduces the concentration of interfering compounds entering the ion source. The major drawback is a corresponding decrease in the analyte signal, which may compromise the method's limit of quantification (LLOQ).[16]

References

Technical Support Center: Optimizing Griseofulvin-d3 Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Griseofulvin-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Griseofulvin, an antifungal drug. In bioanalytical methods, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[1] This is because they are chemically almost identical to the analyte of interest (Griseofulvin) and thus exhibit very similar behavior during sample preparation and analysis, including extraction, chromatography, and ionization in mass spectrometry. This similarity allows for accurate correction of any analyte loss during the extraction process and compensates for matrix effects, leading to more precise and accurate quantification.

Q2: What are the common reasons for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as:

  • Suboptimal Extraction Conditions: This includes the choice of extraction solvent, pH of the sample, and the overall extraction technique (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation).

  • Analyte Instability: this compound may degrade due to factors like improper pH, exposure to light, or elevated temperatures during sample processing and storage.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.

  • Procedural Errors: Inaccurate pipetting, incomplete solvent evaporation, or improper handling of the extraction cartridges or plates can all contribute to analyte loss.

Q3: Which sample extraction method is best for this compound?

The optimal extraction method depends on the specific requirements of your assay, such as the desired level of cleanliness, sample throughput, and the nature of the biological matrix.

  • Solid Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing matrix interferences, which can be crucial for sensitive LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): A classic and effective technique that can yield high recoveries, but may be more labor-intensive and use larger volumes of organic solvents.

  • Protein Precipitation (PPT): A simple and fast method, ideal for high-throughput applications. However, it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.

A comparison of recovery for Griseofulvin using different methods is presented in the tables below to aid in method selection.

Troubleshooting Guides

Low Recovery in Solid Phase Extraction (SPE)

Problem: The recovery of this compound is consistently below the acceptable range (typically >80%).

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Chemistry - Verify Sorbent Choice: Griseofulvin is a neutral and hydrophobic compound. A reverse-phase sorbent (e.g., C18, C8) is generally suitable. Ensure the sorbent chemistry is appropriate for the analyte's properties.
Poor Sorbent Conditioning/Equilibration - Ensure Proper Wetting: Condition the sorbent with an appropriate organic solvent (e.g., methanol) to activate the stationary phase. - Equilibrate with Aqueous Solution: Equilibrate the sorbent with a solution that mimics the sample loading conditions (e.g., water or buffer) to ensure proper retention.
Sample Breakthrough during Loading - Optimize Loading Solution: The sample should be loaded in a weak solvent (high aqueous content) to maximize retention on the reverse-phase sorbent. Dilute the sample with water or an appropriate buffer if it is in a strong organic solvent. - Reduce Flow Rate: A slower flow rate during sample loading can improve the interaction between this compound and the sorbent, preventing breakthrough.
Analyte Loss during Washing - Use a Weaker Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. If analyte loss is observed in the wash eluate, reduce the organic content of the wash solvent.
Incomplete Elution - Increase Elution Solvent Strength: If this compound is retained on the sorbent, use a stronger elution solvent (higher organic content). Consider using a different organic solvent (e.g., acetonitrile, methanol, or a mixture) to improve elution efficiency. - Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the sorbent.
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: The recovery of this compound is poor and/or variable.

Potential Cause Troubleshooting Steps
Incorrect Extraction Solvent - Evaluate Solvent Polarity: Griseofulvin is soluble in several organic solvents. Test a range of water-immiscible solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane) to find the one that provides the best partitioning and recovery.
Suboptimal pH - Adjust Sample pH: Although Griseofulvin is neutral, adjusting the pH of the aqueous sample can sometimes influence the extraction efficiency by affecting the solubility of matrix components. Experiment with a range of pH values (e.g., acidic, neutral, basic).
Insufficient Mixing/Shaking - Ensure Thorough Mixing: Vortex or shake the sample and extraction solvent vigorously for a sufficient amount of time to ensure efficient partitioning of this compound into the organic phase.
Incomplete Phase Separation - Centrifuge Adequately: Centrifuge the samples at a sufficient speed and for a long enough duration to achieve a clear separation between the aqueous and organic layers. The formation of an emulsion can be broken by adding salt or by filtration.
Analyte Adsorption - Use Silanized Glassware: Griseofulvin can sometimes adsorb to glass surfaces. Using silanized glassware can help to minimize this issue.
Low Recovery in Protein Precipitation (PPT)

Problem: this compound recovery is low after protein precipitation.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Optimize Precipitant-to-Sample Ratio: A common ratio is 3:1 (precipitant:sample). Experiment with different ratios to ensure complete protein precipitation. - Choice of Precipitant: Acetonitrile is a commonly used and effective precipitant. Methanol can also be used. Trichloroacetic acid (TCA) is another option, but it may require subsequent clean-up steps.
Analyte Co-precipitation - Optimize Incubation Conditions: After adding the precipitant, vortex thoroughly and allow the sample to incubate (e.g., at a low temperature) to ensure complete precipitation before centrifugation. This can minimize the co-precipitation of this compound with the proteins.
Insufficient Centrifugation - Increase Centrifugation Speed/Time: Ensure that the centrifugation is adequate to form a tight protein pellet, allowing for easy and complete removal of the supernatant containing the analyte.

Data Presentation

Table 1: Solubility of Griseofulvin in Various Solvents at Different Temperatures
SolventTemperature (K)Mole Fraction Solubility (x 10^5)
Buffer (pH 2.0) 293.150.0863
298.150.0955
303.150.106
308.150.118
313.150.131
Buffer (pH 7.4) 293.150.0807
298.150.0896
303.150.0994
308.150.110
313.150.122
1-Octanol 293.1565.6
298.1572.8
303.1580.8
308.1589.7
313.1599.5
Hexane 293.150.0152
298.150.0169
303.150.0187
308.150.0208
313.150.0231
Acetonitrile 298.15239.0
Methanol 298.15114.0
Ethanol 298.1573.0
N,N-dimethylformamide (DMF) 298.151120.0
N-methylpyrrolidone (NMP) 298.15916.0

Data for Griseofulvin. Data adapted from multiple sources.[2][3]

Table 2: Recovery of Griseofulvin from Plasma using Different Extraction Methods
Extraction MethodAnalyteInternal StandardRecovery (%)Reference
Solid Phase Extraction GriseofulvinPropranolol HCl87.36[4]
Propranolol HCl-98.91[4]
Protein Precipitation GriseofulvinWarfarin99.2[5]
Liquid-Liquid Extraction GriseofulvinNot specified100A study on the TLC determination of griseofulvin in plasma reported a recovery of 100%.

Note: The recovery of a deuterated internal standard is expected to be very similar to the analyte itself.

Experimental Protocols

Detailed Protocol for Solid Phase Extraction (SPE) of Griseofulvin from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through a C18 SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the working solution of this compound.

    • Vortex mix for 30 seconds.

    • Add 1 mL of 4% phosphoric acid and vortex for another 30 seconds.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Griseofulvin and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing LC_MS->Data

Caption: A typical experimental workflow for the extraction and analysis of this compound from plasma using protein precipitation.

troubleshooting_logic cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting cluster_ppt PPT Troubleshooting Start Low this compound Recovery Check_Method Review Extraction Method Start->Check_Method Check_SPE Solid Phase Extraction Check_Method->Check_SPE SPE Check_LLE Liquid-Liquid Extraction Check_Method->Check_LLE LLE Check_PPT Protein Precipitation Check_Method->Check_PPT PPT SPE_Sorbent Incorrect Sorbent? Check_SPE->SPE_Sorbent LLE_Solvent Suboptimal Solvent? Check_LLE->LLE_Solvent PPT_Ratio Incorrect Precipitant Ratio? Check_PPT->PPT_Ratio SPE_Wash Wash Solvent Too Strong? SPE_Sorbent->SPE_Wash SPE_Elution Incomplete Elution? SPE_Wash->SPE_Elution LLE_pH Incorrect pH? LLE_Solvent->LLE_pH LLE_Mixing Insufficient Mixing? LLE_pH->LLE_Mixing PPT_Coprecipitation Analyte Co-precipitation? PPT_Ratio->PPT_Coprecipitation

Caption: A logical flowchart for troubleshooting low recovery of this compound based on the extraction method used.

References

Technical Support Center: Griseofulvin-d3 Contamination in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and preventing Griseofulvin-d3 contamination in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Griseofulvin, an antifungal drug. In mass spectrometry, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Griseofulvin in various biological matrices. Its chemical properties are nearly identical to Griseofulvin, but it has a higher mass due to the presence of three deuterium atoms. This mass difference allows the mass spectrometer to distinguish it from the non-labeled analyte, making it an ideal tool for correcting for variability during sample preparation and analysis.

Q2: How can I identify this compound contamination in my mass spectrometer?

This compound contamination can be identified by the persistent presence of its characteristic mass-to-charge ratios (m/z) in blank injections or in samples where it was not intentionally added. The primary ion to monitor is the protonated molecule, but adducts are also common.

Summary of Key Mass-to-Charge Ratios (m/z) for this compound

Ionization ModeAdductCalculated m/zNotes
Positive [M+H]⁺356.1The most common ion in positive ion mode.
[M+Na]⁺378.1Frequently observed, especially with glass vials or sodium-containing mobile phase additives.
[M+K]⁺394.1Less common than sodium adducts, but can be present.
[M+NH₄]⁺373.1Can be observed when using ammonium-based buffers.
[M+CH₃OH+H]⁺388.1Methanol adduct, possible with methanol in the mobile phase.
Negative [M-H]⁻354.1The most common ion in negative ion mode.
[M+Cl]⁻390.1Possible if chlorinated solvents are used.
[M+HCOO]⁻400.1Formate adduct, common with formic acid in the mobile phase.

Q3: What are the common sources of this compound contamination?

This compound contamination can originate from several sources, primarily related to carryover from previous analyses. Due to its chemical properties, Griseofulvin can be "sticky" and adsorb to various surfaces in the LC-MS system.

Potential Sources of Contamination

SourceDescription
Autosampler Residue on the injection needle, syringe, or in the sample loop. Worn rotor seals in the injection valve are a common culprit.
LC Column Adsorption of this compound onto the column packing material, especially at the head of the column or on the frit.
Tubing and Fittings Accumulation in PEEK tubing, connectors, or any dead volumes in the fluidic path.
Ion Source Deposition on the ESI probe, capillary, or other source components.
Contaminated Solvents/Vials Cross-contamination of mobile phases, wash solutions, or sample vials.

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying the Source of Contamination

This guide provides a step-by-step workflow to pinpoint the origin of the this compound contamination.

Troubleshooting Workflow for this compound Contamination

G start High this compound Signal in Blank Injection check_blank Prepare fresh blank in new vial with fresh solvents start->check_blank inject_blank Inject new blank check_blank->inject_blank is_signal_present Signal still present? inject_blank->is_signal_present blank_contaminated Source: Contaminated blank or solvents. Replace all. is_signal_present->blank_contaminated No disconnect_column Disconnect column and inject blank directly into MS is_signal_present->disconnect_column Yes is_signal_present2 Signal still present? disconnect_column->is_signal_present2 column_source Source: Column contamination. Clean or replace column. is_signal_present2->column_source No autosampler_check Systematically clean or bypass autosampler components (needle, loop, valve) is_signal_present2->autosampler_check Yes ms_source Source: Contamination in autosampler or ion source. Perform deep cleaning of identified component. autosampler_check->ms_source

Caption: A logical workflow to isolate the source of this compound contamination.

Guide 2: Cleaning and Decontamination Protocols

Once the source of contamination has been identified, a thorough cleaning is necessary. Griseofulvin is soluble in a range of organic solvents.

Recommended Cleaning Solvents for Griseofulvin

SolventApplication Notes
Acetonitrile Good for general flushing of the LC system.
Isopropanol (IPA) Effective for removing more stubborn residues. A mixture of IPA and water can be a good starting point.
Methanol Another effective solvent for flushing.
Acetone Can be used for cleaning hardware components but should be used with caution as it can damage some plastics.
Dimethyl sulfoxide (DMSO) Highly effective at dissolving Griseofulvin, but it is viscous and needs to be thoroughly flushed from the system with a more volatile solvent like isopropanol or methanol.

Protocol for Cleaning a Contaminated LC System

  • Initial Flush: Flush the entire system (bypassing the column) with a high-organic mobile phase, such as 90:10 acetonitrile:water, for at least 30 minutes at a high flow rate.

  • Stronger Solvent Wash: If contamination persists, switch to a stronger solvent mixture like 50:50 isopropanol:acetonitrile. Flush for an extended period.

  • Acid/Base Rinse (for stubborn cases): A rinse with a weak acid (e.g., 0.1% formic acid in water) followed by a weak base (e.g., 0.1% ammonium hydroxide in water), and then a final flush with organic solvent can be effective. Caution: Ensure all components of your LC system are compatible with acidic and basic conditions.

  • Column Cleaning: If the column is the source, refer to the manufacturer's instructions for cleaning. A reversed-phase column can often be cleaned by flushing with progressively stronger organic solvents. If cleaning is unsuccessful, the column may need to be replaced.

  • Ion Source Cleaning: Disassemble the ion source according to the manufacturer's instructions. Clean the components by sonicating them in a sequence of solvents (e.g., water, methanol, acetonitrile). Stubborn residues on metal parts can sometimes be removed with a very fine abrasive powder, but this should be done with extreme care to avoid damaging the components.[1]

Guide 3: Preventing Future Contamination

Proactive measures can significantly reduce the likelihood of future contamination events.

Preventative Measures Workflow

G start Implement Preventative Measures use_dedicated_vials Use dedicated vials and caps for this compound standards start->use_dedicated_vials optimize_wash Optimize autosampler wash protocol with strong solvents start->optimize_wash blank_injections Incorporate frequent blank injections in sample sequences start->blank_injections regular_maintenance Perform regular preventative maintenance on the LC-MS system start->regular_maintenance

Caption: Key preventative measures to minimize this compound contamination.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

Griseofulvin is known to interfere with microtubule dynamics. This protocol describes a common method to assess the effect of compounds on microtubule polymerization using a plate reader-based turbidity assay.

Methodology

  • Reagent Preparation:

    • Tubulin Stock Solution: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 10 mg/mL. Keep on ice.

    • GTP Stock Solution: Prepare a 100 mM solution of GTP in general tubulin buffer.

    • Polymerization Buffer: General tubulin buffer supplemented with 1 mM GTP and 10% glycerol.

    • This compound/Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Procedure:

    • Pre-warm a 96-well plate and the plate reader to 37°C.

    • In each well, add the test compound or vehicle control.

    • On ice, prepare the tubulin reaction mix by diluting the tubulin stock solution to the desired final concentration (e.g., 3 mg/mL) in the polymerization buffer.

    • Initiate the polymerization by adding the tubulin reaction mix to each well of the pre-warmed plate.

    • Immediately place the plate in the reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time.

    • An increase in absorbance indicates microtubule polymerization.

    • Compare the polymerization curves of the samples with and without the test compound to determine its effect on the rate and extent of polymerization.

Experimental Workflow for Microtubule Polymerization Assay

G start Start Assay prep_reagents Prepare Tubulin, GTP, and Test Compound Solutions start->prep_reagents pre_warm Pre-warm Plate and Plate Reader to 37°C prep_reagents->pre_warm add_compounds Add Test Compounds/Vehicle to Wells pre_warm->add_compounds prep_mix Prepare Tubulin Reaction Mix on Ice add_compounds->prep_mix initiate_reaction Add Reaction Mix to Plate to Initiate Polymerization prep_mix->initiate_reaction measure_abs Measure Absorbance at 340 nm over Time initiate_reaction->measure_abs analyze_data Analyze Data and Compare Polymerization Curves measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro microtubule polymerization turbidity assay.

References

Best practices for handling and storing Griseofulvin-d3 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Griseofulvin-d3 solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their experimental solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in several organic solvents. For analytical purposes, acetonitrile is a common choice, as certified reference materials are available in this solvent. Other suitable solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Due to its poor aqueous solubility, it is not recommended to dissolve this compound directly in water or aqueous buffers.

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, weigh the desired amount of this compound solid in a clean, dry vial. Add the appropriate volume of a recommended solvent (e.g., acetonitrile, DMSO, DMF, or methanol) to achieve the target concentration. Ensure the solid is completely dissolved by gentle vortexing or sonication. For quantitative applications, it is advisable to use a certified reference solution if available.

3. What are the optimal storage conditions for this compound solid and solutions?

  • Solid: Store the solid this compound in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Solutions: Prepared solutions in organic solvents such as DMSO, ethanol, or DMF should be stored at -20°C in tightly sealed, light-protecting containers. Under these conditions, solutions are expected to be stable for up to 3 months. For certified reference solutions in acetonitrile, a storage temperature of -20°C is also recommended.

4. Is this compound sensitive to light?

Yes, Griseofulvin is known to be light-sensitive and can undergo photodegradation. Therefore, it is crucial to protect both solid this compound and its solutions from light exposure. Use amber vials or wrap containers with aluminum foil and minimize exposure to ambient light during handling.

5. Can I store my this compound solution at room temperature or 4°C?

While short-term storage at 4°C is likely acceptable for a few days, long-term storage at this temperature or at room temperature is not recommended. Studies on Griseofulvin formulations have shown some degradation and color change at 25°C and 40°C over several weeks. For optimal stability, storage at -20°C is advised.

6. My this compound solution has precipitated after dilution in an aqueous buffer. What should I do?

Griseofulvin has very low solubility in water. Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue. To address this:

  • Increase the percentage of organic co-solvent in your final aqueous solution, if your experimental design allows.

  • Consider using a surfactant or other solubilizing agent.

  • Prepare a more dilute stock solution in the organic solvent before diluting into the aqueous buffer to avoid exceeding the solubility limit.

7. I have observed a color change in my this compound solution. Is it still usable?

A slight color change, for instance, from colorless to a pale yellow, could indicate degradation. The stability of a Griseofulvin microemulsion has been noted to change from fresh white to dull white at elevated temperatures. If you observe a color change, it is recommended to prepare a fresh solution to ensure the accuracy of your experimental results.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of Griseofulvin. This data can be considered indicative for this compound, as the deuterium labeling is not expected to significantly alter these properties.

Table 1: Solubility of Griseofulvin

SolventSolubility
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
MethanolSoluble
WaterPractically insoluble

Table 2: Stability of Griseofulvin Solutions

Storage ConditionSolvent/FormulationStability
-20°CDMSO, Ethanol, DMFStable for up to 3 months
5°CNon-aqueous microemulsionStable for at least 3 months
25°CNon-aqueous microemulsionSlight decrease in drug content over 3 months
40°CNon-aqueous microemulsionNoticeable decrease in drug content and color change over 3 months
Light Exposure (ambient)Methanol SolutionSubject to photodegradation

Experimental Protocols

Protocol: Assessing the Stability of a this compound Solution

This protocol outlines a method to assess the stability of a prepared this compound solution under specific storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., acetonitrile)
  • Calibrated analytical balance
  • Volumetric flasks
  • Amber glass vials with screw caps
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Calibrated pipettes
  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C)
  • Light-controlled environment (e.g., photostability chamber or wrapping vials in aluminum foil)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Preparation of Stability Samples: Aliquot the stock solution into several amber glass vials. Prepare multiple vials for each storage condition to be tested.
  • Storage Conditions: Store the vials under the desired conditions. For example:
  • -20°C (protected from light)
  • 4°C (protected from light)
  • 25°C (protected from light)
  • 25°C (exposed to a controlled light source)
  • Initial Analysis (Time Zero): Immediately after preparation, analyze one of the vials to determine the initial concentration of this compound. This will serve as the baseline (100% concentration).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.
  • HPLC Analysis:
  • Allow the vial to equilibrate to room temperature.
  • Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Measure the peak area of the this compound peak.
  • Data Analysis:
  • Calculate the concentration of this compound at each time point relative to the initial concentration.
  • Plot the percentage of this compound remaining versus time for each storage condition.

Visualizations

Griseofulvin_Handling_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Solid This compound dissolve Dissolve in Organic Solvent (e.g., Acetonitrile, DMSO) weigh->dissolve 1 vortex Vortex/Sonicate to Ensure Dissolution dissolve->vortex 2 stock Stock Solution vortex->stock 3 aliquot Aliquot into Amber Vials stock->aliquot store Store at -20°C Protected from Light aliquot->store thaw Thaw at Room Temperature store->thaw dilute Dilute in Appropriate Buffer thaw->dilute use Use in Experiment dilute->use troubleshoot Troubleshoot Precipitation dilute->troubleshoot If precipitation occurs Degradation_Pathway cluster_factors Degradation Factors Griseofulvin This compound Degradation_Products Degradation Products Griseofulvin->Degradation_Products Light Light (Photodegradation) Light->Griseofulvin Heat Elevated Temperature Heat->Griseofulvin pH Extreme pH (Potential Hydrolysis) pH->Griseofulvin

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Griseofulvin: The Case for a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Griseofulvin in biological matrices, with a special focus on the pivotal role of the internal standard in ensuring data integrity. While various methods have been developed for Griseofulvin analysis, the use of a stable isotope-labeled internal standard, such as Griseofulvin-d3, is widely recognized as the gold standard for bioanalytical assays. This document will objectively compare a validated LC-MS/MS method using a common structural analog internal standard with the theoretical and practical advantages offered by this compound, supported by experimental data from existing literature.

The Critical Role of an Internal Standard in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most suitable choice as they share near-identical physicochemical properties with the analyte, ensuring the most accurate and precise quantification.[1]

Comparison of Analytical Methods: this compound vs. a Structural Analog

While specific publicly available validation studies directly comparing this compound to other internal standards are limited, we can extrapolate the benefits of a deuterated standard by examining a validated LC-MS/MS method that utilizes a different internal standard, propranolol hydrochloride.[2]

The use of a structural analog like propranolol can be a viable alternative when a SIL IS is unavailable. However, differences in extraction recovery, matrix effects, and chromatographic behavior can introduce variability and potentially compromise the accuracy of the results. This compound, being structurally identical to Griseofulvin with the exception of three deuterium atoms, co-elutes and experiences the same ionization effects, providing superior correction for analytical variability.

The following table summarizes the validation parameters from a published LC-MS/MS method for Griseofulvin using propranolol hydrochloride as the internal standard.[2] It is anticipated that the use of this compound would lead to further improvements in precision and accuracy.

Table 1: Summary of Validation Data for an LC-MS/MS Method for Griseofulvin in Human Plasma

Validation ParameterResult with Propranolol HCl IS[2]Expected Improvement with this compound
Linearity Range20 - 3000 ng/mLSimilar or wider range with improved linearity
Lower Limit of Quantification (LLOQ)20 ng/mLPotentially lower LLOQ due to reduced noise
Precision (CV%)< 7.5%Lower CV% due to better correction of variability
Accuracy (RE%)within ± 4.2%Lower RE% due to more accurate correction
Absolute RecoveryAnalyte: 87.36%, IS: 98.91%More consistent and closely matched recovery
Matrix EffectNot explicitly quantified, but method validatedMinimized matrix effect due to identical ionization

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Griseofulvin (using Propranolol HCl as IS)[3]
  • Sample Preparation: Solid phase extraction.

  • Chromatographic Separation:

    • Column: Hypersil, hypurity C18 reverse phase column.

    • Mobile Phase: 0.05% formic acid in water:acetonitrile (30:70, v/v).

    • Flow Rate: Not specified.

    • Run Time: 3.0 min.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass analyzer API-3000.

    • Ionization Mode: Turbo ion spray interface.

    • Detection Mode: Multiple reaction monitoring (MRM).

Mechanism of Action of Griseofulvin: Disruption of Microtubule Function

Griseofulvin exerts its antifungal effect by disrupting the mitotic spindle assembly in fungal cells.[3][4][5][6] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interference with microtubule function leads to an arrest of the cell cycle in the metaphase, thereby inhibiting fungal cell division and growth.[7][8][9]

Griseofulvin_Mechanism cluster_fungal_cell Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Forms Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Enables Mitotic_Spindle->Cell_Division Disrupted Fungal_Growth Fungal Growth Inhibition

Caption: Mechanism of action of Griseofulvin.

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a comprehensive process that ensures the reliability and reproducibility of the data. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for Griseofulvin.

Bioanalytical_Workflow cluster_workflow Bioanalytical Method Validation Workflow Sample_Collection Sample Collection (Plasma, etc.) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., SPE, LLE) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Validation_Report Method Validation Report Data_Processing->Validation_Report

References

Griseofulvin vs. Terbinafine: An In Vitro Efficacy Comparison for Dermatophyte Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development and dermatophyte research, griseofulvin and terbinafine represent two key therapeutic agents with distinct mechanisms of action and in vitro efficacy profiles. This guide provides a comparative analysis of their performance in laboratory settings, supported by quantitative data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Overview

The in vitro susceptibility of various dermatophyte species to griseofulvin and terbinafine is a critical measure of their potential therapeutic efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater potency.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrumGriseofulvin0.03 - 2.0[1]1.26[2]2.53[2]
Terbinafine0.008 - 0.2560.0050.04[2]
Trichophyton mentagrophytesGriseofulvin0.06 - 2.0[3]1.26[2]2.53[2]
Terbinafine0.016 - 0.2560.010.09[2]
Microsporum canisGriseofulvin0.03 - 2.0[1]--
Terbinafine0.24 - 4.0[1]--

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple studies and variations in methodology may exist.

Experimental Protocols

The determination of in vitro antifungal susceptibility of dermatophytes is crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized broth microdilution method for testing filamentous fungi, including dermatophytes.[4][5][6][7]

Key Experimental Protocol: Broth Microdilution Method (CLSI M38-A2)
  • Inoculum Preparation:

    • Dermatophyte isolates are cultured on a medium that encourages conidiation, such as oatmeal agar, for 7 days or until sufficient sporulation is observed.[4][8]

    • Conidia are harvested by flooding the agar surface with a sterile saline solution and gently scraping the colonies.

    • The resulting suspension is transferred to a sterile tube and the heavier particles are allowed to settle.

    • The upper suspension of conidia is collected and the concentration is adjusted using a spectrophotometer or hemocytometer to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL.[8]

  • Antifungal Agent Preparation:

    • Stock solutions of griseofulvin and terbinafine are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.[8][9]

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at 28-35°C for 4 to 7 days.[8][9][10]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% or 100%) compared to the growth in the drug-free control well.[9] Visual reading is the standard method for endpoint determination.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Antifungal Dilution Antifungal Dilution Antifungal Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

signaling_pathways cluster_griseofulvin Griseofulvin Pathway cluster_terbinafine Terbinafine Pathway Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubule Microtubule Griseofulvin->Microtubule Disrupts assembly Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Fungal Cell Division Fungal Cell Division Terbinafine Terbinafine Squalene Epoxidase Squalene Epoxidase Terbinafine->Squalene Epoxidase Inhibits Squalene Squalene Squalene 2,3-epoxide Squalene 2,3-epoxide Squalene->Squalene 2,3-epoxide Catalyzed by Squalene Epoxidase Fungal Cell Death Fungal Cell Death Squalene->Fungal Cell Death Accumulation is toxic Ergosterol Ergosterol Squalene 2,3-epoxide->Ergosterol Leads to Fungal Cell Membrane Fungal Cell Membrane

Caption: Mechanisms of action for Griseofulvin and Terbinafine.

References

Griseofulvin's Antitumor Potential: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature highlights the significant antitumor properties of Griseofulvin, a well-established antifungal agent, across a diverse range of cancer cell lines. This analysis, designed for researchers, scientists, and drug development professionals, consolidates key findings on the drug's efficacy and mechanisms of action, presenting a clear comparison of its effects on various cancer types.

Griseofulvin has demonstrated notable activity in inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest in numerous cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent cell death.[1][2][3]

Comparative Efficacy of Griseofulvin: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Griseofulvin in various cancer cell lines as reported in multiple studies.

Cancer TypeCell LineIC50 Value (µM)Reference
Breast Cancer MCF-717[1]
Myeloma KMS 189[1]
U-26618[1]
OPM-245[1]
RPMI-822626[1]
Lymphoma SU-DHL-422[1]
Raji33[1]
OCI-Ly 8 Lam 5330[1]
Non-Small Cell Lung Cancer NCI-H44624.58 ± 1.32[1]
A549~65 (23 µg/ml)[4]
Cervical Cancer HeLa20, 75[1][5]
Adrenocortical Carcinoma NCI-H295RDose-dependent inhibition[1]
Oral Squamous Cell Carcinoma SCC11435[5]
Leukemia K562~43.5 (15.38 µg/mL)[6]

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Griseofulvin's antitumor effects are largely attributed to its ability to interfere with the cell cycle and induce apoptosis.

Cell Cycle Arrest: A majority of studies indicate that Griseofulvin induces G2/M phase arrest in cancer cells.[1][2] This is achieved by disrupting the formation of the mitotic spindle, a necessary component for cell division.[1][2] For instance, in MCF-7 breast cancer cells, Griseofulvin was found to inhibit cell cycle progression in the G2/M phase in a dose-dependent manner.[1][2] Similarly, it induced G2/M arrest in HL-60 leukemia cells by modulating the expression of key regulatory proteins like Wee 1, cyclin E, and CDK 4.[1][2] In K562 leukemia cells, treatment with Griseofulvin resulted in a significant accumulation of cells in the G2/M phase (from 17.64% to 48.29%).[6]

Apoptosis Induction: Griseofulvin has been shown to trigger apoptosis in various cancer cell lines.[2][7] In non-small cell lung cancer cells (NCI-H446), Griseofulvin-induced apoptosis was associated with the activation of the mitochondrial cytochrome-C pathway, evidenced by the activation of caspase-3 and caspase-9, and an increase in the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[1] In adrenocortical carcinoma cells, a 40 μM concentration of Griseofulvin for 24 hours led to a significant induction of apoptosis, as indicated by caspase 3/7 cleavage.[7] Furthermore, in K562 leukemia cells, Griseofulvin induced apoptosis in 38.35% of the cell population.[6] The drug has also been found to induce apoptosis in human germ cell tumor cells through a connexin 43-dependent mechanism.[8][9]

Signaling Pathways Modulated by Griseofulvin

Griseofulvin's anticancer activity is linked to its influence on several key signaling pathways.

Griseofulvin_Signaling_Pathways cluster_microtubules Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction cluster_signaling Signaling Pathways Griseofulvin Griseofulvin Microtubule_Polymerization Microtubule Polymerization Griseofulvin->Microtubule_Polymerization Inhibits Spindle_Formation Mitotic Spindle Formation Griseofulvin->Spindle_Formation Disrupts Caspase_Activation Caspase-3/7/9 Activation Griseofulvin->Caspase_Activation Induces Wnt_BetaCatenin Wnt/β-catenin Griseofulvin->Wnt_BetaCatenin Inhibits NFkB NF-κB Griseofulvin->NFkB Activates cGAS_STING cGAS-STING Griseofulvin->cGAS_STING Activates G2M_Arrest G2/M Arrest Spindle_Formation->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways affected by Griseofulvin in cancer cells.

Studies have revealed that Griseofulvin can inhibit the Wnt/β-catenin signaling pathway in myeloma cell lines, which is often abnormally activated in cancer.[1] It has also been shown to activate the NF-κB pathway in human malignant cell lines (HL-60) and the cGAS-STING pathway in non-small cell lung cancer cells, which can lead to an anti-tumor immune response.[3][10]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Griseofulvin (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Griseofulvin B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Treat cells with Griseofulvin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment and Harvesting: Treat cells with Griseofulvin and harvest as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The collective evidence strongly suggests that Griseofulvin possesses significant anticancer properties against a wide array of cancer cell lines. Its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent. While the in vitro data is promising, further in vivo studies are warranted to fully elucidate its clinical utility in oncology. The favorable safety profile of Griseofulvin, established through its long-term use as an antifungal medication, makes it an attractive candidate for repurposing in cancer therapy, potentially in combination with other chemotherapeutic agents to enhance efficacy.[1][2]

References

Navigating the Analytical Maze: A Comparative Guide to Griseofulvin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the accurate measurement of the antifungal agent Griseofulvin, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of validated bioanalytical methods, offering insights into their accuracy, precision, and the critical role of internal standards. While the ideal stable isotope-labeled internal standard, Griseofulvin-d3, is not yet featured in published, validated methods, this guide examines established alternatives to inform best practices in Griseofulvin quantification.

The landscape of Griseofulvin bioanalysis is dominated by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These powerful techniques offer the sensitivity and selectivity required for accurate quantification in complex biological matrices such as plasma. A key element in achieving reliable results is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.

This guide delves into the performance of several validated methods, presenting their key validation parameters in a comparative format. We will explore methods utilizing different internal standards—warfarin and propranolol hydrochloride—and a method that does not employ an internal standard, highlighting the impact of this choice on analytical performance.

Comparative Analysis of Validated Methods

The following tables summarize the key performance characteristics of three distinct, validated methods for the quantification of Griseofulvin in biological matrices. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.

Table 1: Linearity and Sensitivity of Validated Griseofulvin Quantification Methods

Analytical MethodInternal Standard (IS)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
HPLC-Fluorescence[1]WarfarinRat Plasma10 - 2500101
LC-MS/MS[2]Propranolol HClHuman Plasma20 - 300020Not Reported
HPLC-UV[3]NoneCanine Plasma8 - 500 (µg/mL)0.05 (µg/mL)0.01 (µg/mL)

Table 2: Accuracy and Precision of Validated Griseofulvin Quantification Methods

Analytical MethodInternal Standard (IS)Accuracy (% Relative Error)Intra-day Precision (% CV)Inter-day Precision (% CV)
HPLC-Fluorescence[1]Warfarin0.89% to 9.26%< 3.0%< 7.5%
LC-MS/MS[2]Propranolol HClWithin ±4.2%< 7.5%< 7.5%
HPLC-UV[3]NoneNot explicitly reported as %RE0.07% - 5.63%1.11% - 3.73%

The Role of the Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. A deuterated IS mimics the physicochemical properties of the analyte, ensuring that it behaves similarly during extraction, ionization, and chromatographic separation. This co-elution and similar behavior allow for effective correction of matrix effects and other sources of variability, leading to higher accuracy and precision.

While a validated method for Griseofulvin using this compound has not been identified in the surveyed literature, the available data underscores the importance of using an IS. The methods employing warfarin and propranolol hydrochloride as internal standards demonstrate robust performance in terms of accuracy and precision. In contrast, methods without an internal standard may be more susceptible to variations in sample preparation and matrix effects, potentially impacting the reliability of the results.

Conceptual Workflow: Bioanalytical Quantification with an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (IS) Biological_Sample->Add_IS Spiking Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow with an internal standard.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and comparing results. Below are summaries of the protocols for the discussed methods.

Method 1: HPLC with Fluorescence Detection (Internal Standard: Warfarin)[1]
  • Sample Preparation: To 100 µL of rat plasma, 100 µL of an internal standard working solution (50 µg/mL warfarin in acetonitrile) was added. The mixture was vortexed and centrifuged. 100 µL of the supernatant was then diluted with 100 µL of the mobile phase buffer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 × 150 mm, 3.5 µm)

    • Mobile Phase: 20 mM aqueous sodium dihydrogen phosphate-acetonitrile (55:45, v/v, pH 3.5)

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 300 nm, Emission: 418 nm)

Method 2: LC-MS/MS (Internal Standard: Propranolol HCl)[2]
  • Sample Preparation: Solid Phase Extraction (SPE) was used to prepare the human plasma samples.

  • Chromatographic Conditions:

    • Column: Hypersil, Hypurity C18 reversed-phase

    • Mobile Phase: 0.05% formic acid in water:acetonitrile (30:70, v/v)

    • Run Time: 3.0 min

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass analyzer with a turbo ion spray interface.

    • Mode: Multiple Reaction Monitoring (MRM) to detect parent-to-product ion transitions for both Griseofulvin and the internal standard.

Method 3: HPLC with UV Detection (No Internal Standard)[3]
  • Sample Preparation: 50 µL of Griseofulvin solutions in the mobile phase were added to 450 µL of canine blank plasma and vortexed.

  • Chromatographic Conditions:

    • Column: C18

    • Detection: UV at 292 nm

Griseofulvin Quantification Workflow (LC-MS/MS) Start Start: Plasma Sample Collection Spike_IS Spike with Internal Standard (e.g., this compound) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Griseofulvin Concentration Data_Processing->End

Caption: LC-MS/MS workflow for Griseofulvin quantification.

Conclusion

The accurate quantification of Griseofulvin is achievable through well-validated HPLC and LC-MS/MS methods. The data presented in this guide demonstrates that methods incorporating an internal standard, such as warfarin or propranolol hydrochloride, provide excellent accuracy and precision. While the use of a deuterated internal standard like this compound would theoretically offer the most robust performance by minimizing the impact of matrix effects and other analytical variables, the lack of published, validated methods necessitates the use of these established alternatives.

For researchers and drug development professionals, the choice of analytical method should be guided by the specific requirements of their study, including the desired level of sensitivity, the biological matrix being analyzed, and the available instrumentation. The information provided in this guide serves as a valuable resource for making informed decisions and ensuring the generation of high-quality, reliable data in the quantification of Griseofulvin.

References

Performance Showdown: Griseofulvin-d3 as a Superior Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of the performance of Griseofulvin-d3 against non-deuterated alternatives in various biological matrices, supported by experimental data and established analytical principles.

This compound, a stable isotope-labeled version of the antifungal drug Griseofulvin, is designed to be the ideal internal standard for mass spectrometric quantification. Its utility lies in its near-identical chemical and physical properties to the analyte, Griseofulvin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations that can compromise the accuracy of results.

The Gold Standard: Advantages of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the gold standard in quantitative bioanalysis. The key advantage of a SIL-IS is its ability to co-elute with the analyte, meaning it experiences the same matrix effects. Matrix effects, caused by co-eluting endogenous components in biological samples, can lead to unpredictable ion suppression or enhancement, significantly impacting the accuracy and reproducibility of the analytical method.

A structural analogue internal standard, while similar, will have different retention times and may not experience the same degree of matrix effects as the analyte. This can lead to greater variability in the results. This compound, by closely mimicking the behavior of Griseofulvin, provides a more reliable correction for these variations.

Comparative Performance Data

Table 1: Method Validation Parameters for Griseofulvin with Propranolol as Internal Standard in Human Plasma

ParameterResult
Linearity Range20–3000 ng/mL
Lower Limit of Quantification (LLOQ)20 ng/mL
Inter-batch and Intra-batch Precision (CV%)< 7.5%
Accuracy (relative error)within ±4.2%

Table 2: Recovery of Griseofulvin and Propranolol (Internal Standard) from Human Plasma

AnalyteMean Absolute Recovery (%)
Griseofulvin87.36
Propranolol (IS)98.91

The difference in recovery between Griseofulvin and the internal standard, propranolol, highlights a potential source of variability that would be minimized by using this compound, which is expected to have a recovery that is much closer to that of Griseofulvin itself.

Experimental Protocols

Below is a typical experimental protocol for the quantification of Griseofulvin in a biological matrix using LC-MS/MS. The use of this compound as an internal standard would be seamlessly integrated into this workflow.

Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of plasma, add the internal standard solution (this compound).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Griseofulvin and this compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate a typical experimental workflow for bioanalysis and the logical advantages of using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Matrix (Plasma/Urine) add_is Add this compound (Internal Standard) plasma->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon lc LC Separation evap_recon->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant result Concentration Results quant->result

Bioanalytical Workflow for Griseofulvin Quantification

G cluster_0 Choice of Internal Standard cluster_1 Performance Outcome start Bioanalytical Method Development choice Internal Standard Type? start->choice sil_is This compound (SIL-IS) choice->sil_is Identical Properties analog_is Structural Analog (e.g., Propranolol) choice->analog_is Similar Properties high_accuracy High Accuracy & Precision (Effective Matrix Effect Compensation) sil_is->high_accuracy lower_accuracy Lower Accuracy & Precision (Variable Matrix Effect Compensation) analog_is->lower_accuracy

Impact of Internal Standard Choice on Bioanalytical Performance

Safety Operating Guide

Safe Disposal of Griseofulvin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Griseofulvin-d3, a deuterated analog of the antifungal agent Griseofulvin, requires careful handling and disposal due to its potential health hazards. As a substance suspected of causing cancer and potentially damaging fertility or the unborn child, strict adherence to safety protocols is paramount to protect personnel and the environment.[1][2] This guide provides essential information on the proper disposal procedures for this compound in a laboratory setting.

Hazard Profile and Safety Precautions

Griseofulvin is classified as a hazardous substance.[3] It may cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or the unborn child.[1] Therefore, personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[4]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use an authorized waste treatment facility.[1] Disposal must always be in accordance with federal, state, and local environmental control regulations.[4]

  • Segregation: Do not mix this compound waste with other laboratory waste. It should be segregated and stored in clearly labeled, sealed containers.[3]

  • Container Management: Leave the chemical in its original container if possible. If transferring to a new container, ensure it is appropriate, well-sealed, and clearly labeled with the contents and associated hazards. Handle uncleaned containers as you would the product itself.

  • Consult Professionals: The disposal of this compound should be handled by a licensed and approved waste disposal company. These companies are equipped to manage hazardous chemical waste in compliance with all regulations.

  • High-Temperature Incineration: The preferred method for the destruction of many pharmaceuticals, including potentially hazardous compounds, is high-temperature incineration (above 1200°C) in a facility with proper emission controls.[5][6]

For trace amounts or contaminated materials (e.g., paper towels, gloves), the following general guidelines for pharmaceutical waste can be considered, but only after consulting with your institution's environmental health and safety (EHS) department:

  • Inertization: As a last resort for small quantities, and only if permitted by regulations, the substance can be mixed with an inert material. Remove the this compound from its original container and mix it with an undesirable substance such as used coffee grounds or kitty litter.[7][8] This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[7]

  • Secure Containment: Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.[7][8]

  • Final Disposal: Dispose of the sealed container in the household trash.[8] Before discarding the original container, be sure to scratch out all personal or identifying information from the label.[7]

Note: The above inertization method is a general guideline for non-flushable medicines and may not be suitable for the quantities of this compound used in research settings. Always prioritize disposal through a certified hazardous waste handler.

Disposal "Don'ts"

  • Do Not Flush: Do not dispose of this compound down the sink or toilet.[7] This can contaminate water supplies.

  • Do Not Mix: Do not mix this compound with other incompatible wastes. It is reactive with oxidizing agents.[4]

Quantitative Data

No specific quantitative data for the disposal of this compound was found in the provided search results. Disposal procedures are guided by regulatory compliance and the hazardous nature of the substance rather than specific quantitative thresholds for different disposal methods in a laboratory context.

Experimental Protocols

The provided information does not contain experimental protocols for the disposal of this compound. Disposal is a regulated safety procedure, not an experimental process.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated assess Assess Quantity and Contamination Level start->assess is_bulk Bulk Quantity or Heavily Contaminated? assess->is_bulk professional_disposal Segregate, Label, and Store for Professional Disposal is_bulk->professional_disposal Yes is_trace Trace Amounts or Lightly Contaminated Materials? is_bulk->is_trace No incineration High-Temperature Incineration by Approved Vendor professional_disposal->incineration end End of Process incineration->end consult_ehs Consult Institutional EHS for Guidance is_trace->consult_ehs Yes is_trace->end No inertization Inertization (Mix with inert material) consult_ehs->inertization seal Place in a Sealed Container inertization->seal trash Dispose in Designated Hazardous Waste Stream seal->trash trash->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griseofulvin-d3
Reactant of Route 2
Reactant of Route 2
Griseofulvin-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.